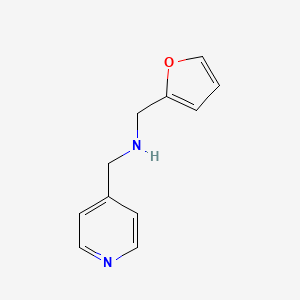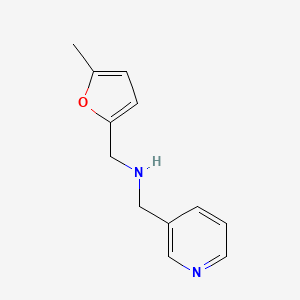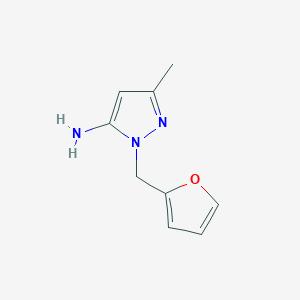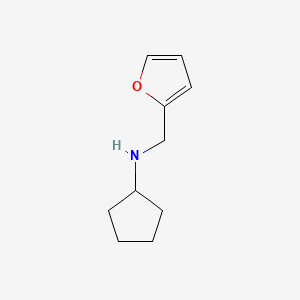![molecular formula C7H7F3N2O2S B1299341 2-Amino-4-[(trifluoromethyl)sulfonyl]phenylamine CAS No. 2355-16-0](/img/structure/B1299341.png)
2-Amino-4-[(trifluoromethyl)sulfonyl]phenylamine
Vue d'ensemble
Description
2-Amino-4-[(trifluoromethyl)sulfonyl]phenylamine is a chemical compound with the molecular formula C₇H₇F₃N₂O₂S and a molecular weight of 240.203 g/mol . This compound is known for its unique chemical structure, which includes an amino group and a trifluoromethylsulfonyl group attached to a phenyl ring. It is primarily used in research settings, particularly in the fields of proteomics and chemical synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method includes the reaction of 2-amino-4-nitrophenol with trifluoromethanesulfonic anhydride under controlled conditions to yield the desired product . The reaction is usually carried out in the presence of a base, such as pyridine, to facilitate the formation of the trifluoromethylsulfonyl group.
Industrial Production Methods
In an industrial setting, the production of 2-Amino-4-[(trifluoromethyl)sulfonyl]phenylamine may involve large-scale reactions using similar synthetic routes. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems .
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-4-[(trifluoromethyl)sulfonyl]phenylamine undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced back to the amino group.
Substitution: The trifluoromethylsulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines and thiols can react with the trifluoromethylsulfonyl group under mild conditions.
Major Products Formed
The major products formed from these reactions include various substituted phenylamines and their derivatives, depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
2-Amino-4-[(trifluoromethyl)sulfonyl]phenylamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as a precursor in the development of pharmaceutical compounds.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Amino-4-[(trifluoromethyl)sulfonyl]phenylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethylsulfonyl group enhances the compound’s ability to form stable complexes with these targets, thereby modulating their activity. This interaction can lead to various biological effects, including inhibition or activation of enzymatic pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Amino-2-(trifluoromethyl)benzonitrile: Similar in structure but contains a nitrile group instead of a sulfonyl group.
2-Amino-4-trifluoromethanesulfonylphenol: Similar but with a hydroxyl group instead of an amino group.
Uniqueness
2-Amino-4-[(trifluoromethyl)sulfonyl]phenylamine is unique due to the presence of both an amino group and a trifluoromethylsulfonyl group on the phenyl ring. This combination imparts distinct chemical properties, such as enhanced reactivity and stability, making it valuable in various research and industrial applications .
Propriétés
IUPAC Name |
4-(trifluoromethylsulfonyl)benzene-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2O2S/c8-7(9,10)15(13,14)4-1-2-5(11)6(12)3-4/h1-3H,11-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHTLLPJFZIYMHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)C(F)(F)F)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40366273 | |
| Record name | 4-(Trifluoromethanesulfonyl)benzene-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40366273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>36 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24827955 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
2355-16-0 | |
| Record name | 4-(Trifluoromethanesulfonyl)benzene-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40366273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-[(2-Furylmethyl)amino]propanenitrile](/img/structure/B1299273.png)

![1-[(4-Fluorophenyl)sulfonyl]piperazine](/img/structure/B1299275.png)


![Benzo[1,3]dioxol-5-ylmethyl-(5-methyl-furan-2-ylmethyl)-amine](/img/structure/B1299282.png)



